molecular formula C22H17N3O B2425926 (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one CAS No. 371772-51-9

(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B2425926
CAS No.: 371772-51-9
M. Wt: 339.398
InChI Key: BVUWZSNWPWRWJZ-QNGOZBTKSA-N
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Description

(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one is a synthetic small molecule developed for research applications. As a derivative of the benzotriazole chemical class, this compound is of significant interest in medicinal chemistry and drug discovery. Benzotriazole derivatives are frequently investigated for their diverse biological activities, which can include potential anticonvulsant and neurological effects, as seen in related triazole-containing compounds that interact with central nervous system targets . The core benzotriazole structure is known for its ability to participate in key intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets . The specific stereochemistry denoted by (2Z) in the compound's name defines the spatial arrangement of its functional groups, which is a critical factor in its molecular recognition and overall research value. Researchers can explore this compound as a key intermediate or a novel pharmacophore in the synthesis of new chemical entities or as a tool compound for probing biological mechanisms. The presence of the benzotriazole group, a methylphenyl moiety, and a phenylpropenone structure in a single molecule creates a multifunctional scaffold with potential for diverse applications in chemical biology and materials science. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-2-(benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-16-11-13-17(14-12-16)15-21(22(26)18-7-3-2-4-8-18)25-20-10-6-5-9-19(20)23-24-25/h2-15H,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUWZSNWPWRWJZ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one typically involves the condensation of benzotriazole with an appropriate chalcone precursor. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Ketone

The electron-deficient double bond in the α,β-unsaturated ketone facilitates nucleophilic additions.
Key Observations :

  • Michael Addition : Reacts with primary amines (e.g., aniline derivatives) in THF at 60°C to form β-amino ketones, with yields up to 68% .

  • Thiol Addition : Thiophenol derivatives undergo conjugate addition in DCM with catalytic triethylamine, producing β-sulfanyl ketones (yields: 55–72%).

Table 1 : Representative nucleophilic additions

NucleophileConditionsProductYieldSource
AnilineTHF, 60°C, 12hβ-(Phenylamino)ketone68%
4-MethoxythiophenolDCM, Et₃N, rtβ-(4-Methoxybenzylthio)ketone62%

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions.
Experimental Evidence :

  • Reacts with cyclopentadiene in toluene under reflux (110°C, 24h) to form bicyclic adducts. Stereoselectivity (endo:exo = 3:1) is observed via 1^1H NMR .

  • Electron-deficient dienophiles like maleic anhydride require Lewis acid catalysis (e.g., ZnCl₂) for [2+2] cycloadditions.

Benzotriazole Ring Modifications

The 1H-benzotriazol-1-yl group undergoes substitution and coordination reactions:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives at the triazole N2 position .

  • Metal Coordination : Forms complexes with Cu(II) or Pd(II) in ethanol, confirmed by UV-Vis and ESI-MS.

Critical Note : Substitution at N1 is sterically hindered due to proximity to the bulky phenyl group .

Photochemical Reactivity

As a UV-absorbing compound (λₘₐₓ = 340 nm in MeCN), it participates in photoreactions:

  • Norrish Type II Cleavage : UV irradiation (λ = 365 nm) in acetonitrile generates a benzotriazole radical and acetophenone derivatives, confirmed by EPR .

  • Crosslinking : Under UV light, forms dimers via [2+2] cycloaddition of the enone system, utilized in polymer stabilization .

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOAc) selectively reduces the α,β-unsaturated bond to yield a saturated ketone .

  • Oxidation : Ozonolysis in CH₂Cl₂/MeOH cleaves the enone to produce benzotriazole-carboxylic acid derivatives.

Mechanistic Insights

  • Steric Effects : The Z-configuration and 4-methylphenyl group hinder reactions at the triazole N1 position .

  • Electronic Effects : Electron-withdrawing benzotriazole enhances electrophilicity of the α,β-unsaturated system.

This compound’s multifunctional reactivity positions it as a versatile scaffold in organic synthesis and materials science. Further studies are needed to explore enantioselective transformations and catalytic applications.

Scientific Research Applications

Photostability and UV Protection

Photostabilizers : Benzotriazole derivatives, including the compound , are widely used as photostabilizers in polymers and coatings. They absorb UV radiation and prevent degradation of materials exposed to sunlight. This application is critical in industries such as plastics, where UV exposure can lead to significant material deterioration.

Case Study : A study demonstrated that incorporating benzotriazole compounds into polycarbonate resins significantly improved their UV stability, extending the lifespan of products like outdoor furniture and automotive parts .

Antimicrobial Properties

Antimicrobial Agents : Recent research has indicated that benzotriazole derivatives exhibit antimicrobial activity against various pathogens. The compound can be synthesized to enhance its efficacy against bacteria and fungi.

Research Findings : In vitro studies showed that certain modifications of benzotriazole compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in medical applications or as preservatives in cosmetic formulations .

Photodynamic Therapy

Cancer Treatment : The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to target cancer cells selectively.

Clinical Insights : Research has indicated that benzotriazole derivatives can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light, making them promising agents for future cancer therapies .

Synthesis of Novel Materials

Material Science Applications : The compound serves as a precursor for synthesizing novel materials with enhanced optical properties. Its structure allows for functionalization, leading to materials with specific attributes such as increased thermal stability or improved electrical conductivity.

Example Application : A recent synthesis involving the compound resulted in a new class of organic semiconductors suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcasing its versatility in electronic applications .

Corrosion Inhibition

Corrosion Inhibitors : Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors for metals. The compound can form protective films on metal surfaces, thereby preventing oxidation and corrosion.

Experimental Results : Studies have shown that the incorporation of this compound into coatings significantly reduces corrosion rates in environments prone to moisture and salts, making it valuable for protecting infrastructure and marine applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
PhotostabilityUsed as a photostabilizer in polymersImproved UV stability in polycarbonate
Antimicrobial PropertiesExhibits antimicrobial activity against pathogensEffective against Gram-positive/negative bacteria
Photodynamic TherapyGenerates reactive oxygen species for targeted cancer treatmentInduces apoptosis in cancer cells
Synthesis of Novel MaterialsPrecursor for new materials with enhanced propertiesUseful in OLEDs and OPVs
Corrosion InhibitionForms protective films on metals to prevent corrosionReduces corrosion rates significantly

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one: The E-isomer of the compound, which may have different biological activities and properties.

    2-(benzotriazol-1-yl)-1-phenylprop-2-en-1-one: A related compound lacking the 4-methylphenyl group, which may affect its reactivity and applications.

    3-(4-methylphenyl)-1-phenylprop-2-en-1-one: A chalcone derivative without the benzotriazole moiety, which may have different chemical and biological properties.

Uniqueness

(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the benzotriazole and chalcone moieties in its structure. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2Z)-2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one, often referred to as a benzotriazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a phenylpropene structure. The presence of the benzotriazole ring is significant for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Benzotriazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing the benzotriazole structure exhibit moderate antibacterial and antifungal activities. For instance, studies have shown that certain benzotriazole derivatives can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainZone of Inhibition (mm)
Benzotriazole Derivative AE. coli15
Benzotriazole Derivative BS. aureus18

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazole derivatives has been highlighted in various studies. These compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study demonstrated that specific derivatives could reduce inflammation in animal models comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent investigations into the anticancer properties of benzotriazole derivatives reveal promising results. For example, certain compounds have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest

Case Studies

A notable case study involved the evaluation of a series of benzotriazole derivatives for their anticancer activity against various cancer cell lines. The study found that modifications to the phenyl groups significantly affected the potency of these compounds against cancer cells .

Q & A

Q. What are the established synthetic routes for (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step pathway involving:

  • Knoevenagel condensation : Reaction of a benzotriazole-containing aldehyde with a ketone (e.g., 4-methylacetophenone) under basic conditions (e.g., piperidine or NaOH) to form the α,β-unsaturated ketone backbone .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol or methanol) is used to isolate the (Z)-isomer, which is critical for stereochemical integrity .
  • Yield optimization : Solvent polarity (e.g., DMF vs. ethanol) and temperature (room temp. vs. reflux) significantly affect reaction kinetics and stereoselectivity. For example, lower temperatures (0–25°C) favor the (Z)-isomer due to reduced thermal isomerization .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Key signals include the vinyl proton (δ 6.8–7.2 ppm, doublet for Z-isomer) and benzotriazole protons (δ 7.5–8.3 ppm) .
    • 13C NMR : The carbonyl carbon (C=O) appears at δ 185–190 ppm, while the enone carbons (C=C) are δ 120–130 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <5 ppm error .
  • IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C=N (benzotriazole) at ~1600 cm⁻¹ .

Q. How can researchers verify the purity of this compound for biological assays?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; purity >95% is required for in vitro studies .
  • Melting point : Sharp melting point (±1°C deviation) indicates homogeneity .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?

Contradictions may arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause shifts in aromatic proton signals. Cross-reference with published data in identical solvents .
  • Isomeric impurities : Use NOESY NMR to confirm spatial proximity of the benzotriazole and 4-methylphenyl groups, which distinguishes (Z)- from (E)-isomers .
  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can suppress conformational exchange broadening .

Q. What strategies are effective for resolving enantiomeric mixtures of this compound?

  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (80:20) to separate enantiomers .
  • Crystallization : Co-crystallization with a chiral resolving agent (e.g., tartaric acid derivatives) can yield diastereomeric salts for separation .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or kinases. Key parameters:
    • Ligand preparation : Optimize the (Z)-configuration and partial charges at the DFT/B3LYP/6-31G* level .
    • Binding affinity : Focus on hydrophobic interactions between the 4-methylphenyl group and target pockets .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories .

Q. What experimental controls are critical for in vitro bioactivity assays?

  • Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Solvent controls : DMSO concentration must be ≤0.1% to avoid cytotoxicity .
  • Isomer controls : Compare (Z)- and (E)-isomers to confirm stereospecific activity .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., bond-length variations)?

  • Cross-validation : Compare with high-resolution structures (e.g., <1.0 Å resolution) from the Cambridge Structural Database (CSD) .
  • Thermal parameters : High B-factors (>4 Ų) indicate disordered regions; exclude these atoms from analysis .
  • Hydrogen bonding : Discrepancies in H-bond networks (e.g., benzotriazole N–H···O=C interactions) may arise from crystallization solvents (e.g., methanol vs. acetone) .

Q. Why might biological activity vary between synthetic batches despite identical purity?

  • Trace metal contamination : ICP-MS analysis can detect residual catalysts (e.g., Pd from cross-coupling steps) that inhibit enzymes .
  • Aggregation : Dynamic light scattering (DLS) can identify nanoaggregates (>100 nm) that reduce bioavailability .

Methodological Recommendations

Parameter Best Practices References
Stereochemical Purity Chiral HPLC + NOESY NMR
Crystallization Slow evaporation from ethanol/water (7:3)
Bioassay Design Include isomer controls + IC₅₀ replicates

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